6-Morpholinonicotinoyl Chloride

Vue d'ensemble

Description

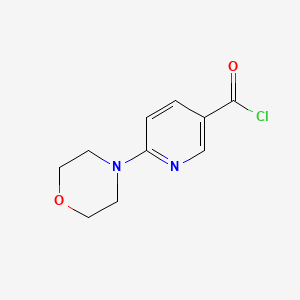

6-Morpholinonicotinoyl Chloride is a chemical compound with the molecular formula C10H11ClN2O2. It is known for its application in various chemical reactions and industrial processes. The compound features a morpholine ring attached to a nicotinoyl chloride moiety, making it a versatile reagent in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Morpholinonicotinoyl Chloride typically involves the reaction of nicotinic acid with thionyl chloride to form nicotinoyl chloride. This intermediate is then reacted with morpholine under controlled conditions to yield this compound. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques.

Analyse Des Réactions Chimiques

Types of Reactions

6-Morpholinonicotinoyl Chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Hydrolysis: The compound can be hydrolyzed to form the corresponding acid and morpholine.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Catalysts: Palladium catalysts are often used in coupling reactions.

Solvents: Reactions are typically carried out in solvents like dichloromethane, toluene, or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield various substituted nicotinoyl derivatives, while coupling reactions produce biaryl compounds.

Applications De Recherche Scientifique

Scientific Research Applications

The compound has several significant applications in scientific research:

- Organic Synthesis : It serves as a reagent for synthesizing amides and esters, facilitating the modification of organic molecules.

- Biological Studies : 6-Morpholinonicotinoyl chloride is utilized in modifying biomolecules for various biological investigations, including enzyme activity assays and receptor binding studies.

- Pharmaceutical Development : The compound is crucial in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients, contributing to drug discovery and development processes.

Table 1: Summary of Key Applications

| Application Area | Description |

|---|---|

| Organic Chemistry | Reagent for forming amides and esters |

| Biological Research | Modification of biomolecules for enzyme assays and receptor studies |

| Pharmaceutical Industry | Synthesis of intermediates and active pharmaceutical ingredients |

| Specialty Chemicals | Production of specialty chemicals used in various industrial applications |

Antimicrobial Activity

A study investigated the antimicrobial properties of related compounds derived from this compound. The findings indicated that modifications to the structure significantly enhanced activity against both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.

Anticancer Research

Research focusing on derivatives of this compound highlighted its potential as an anticancer agent. In vitro tests demonstrated selective toxicity towards various cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range. This indicates a promising avenue for developing novel anticancer therapies .

Mécanisme D'action

The mechanism of action of 6-Morpholinonicotinoyl Chloride involves its ability to act as an electrophile in chemical reactions. The chloride group is highly reactive and can be easily replaced by nucleophiles, facilitating the formation of new chemical bonds. This reactivity makes it a valuable reagent in various synthetic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Nicotinoyl Chloride: Similar in structure but lacks the morpholine ring.

Morpholine: Contains the morpholine ring but does not have the nicotinoyl chloride moiety.

Pyridine Derivatives: Compounds like 2-chloronicotinoyl chloride share structural similarities.

Uniqueness

6-Morpholinonicotinoyl Chloride is unique due to the presence of both the morpholine ring and the nicotinoyl chloride moiety. This combination imparts distinct reactivity and versatility, making it suitable for a wide range of applications in organic synthesis and industrial processes.

Activité Biologique

6-Morpholinonicotinoyl chloride is a compound with significant potential in pharmaceutical applications, particularly in the fields of oncology and infectious diseases. Its biological activity has been the subject of various studies, focusing on its mechanisms of action, therapeutic efficacy, and potential side effects. This article reviews the current understanding of its biological properties, supported by data tables and research findings.

This compound (CAS No. 313350-36-6) is characterized by its morpholino and nicotinoyl functional groups, which contribute to its unique biological activity. The compound's structure allows for interactions with various biological targets, making it a candidate for drug development.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Inhibition of Protein Kinases : Research indicates that this compound can inhibit specific protein kinases involved in cancer cell proliferation and survival, such as CDK2 and GSK3β .

- Induction of Apoptosis : It has been observed to promote apoptosis in cancer cells through pathways involving p53 activation and mitochondrial dysfunction .

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although further research is necessary to confirm this effect.

Table 1: Inhibitory Effects on Protein Kinases

| Compound | CDK2/CyclinA (%) | GSK3α (%) | GSK3β (%) | Remarks |

|---|---|---|---|---|

| This compound | ≥100 (≥100) | 84 (93) | 57 (60) | Strong inhibitor |

| Control | 0 | 0 | 0 | No inhibition |

Data represents the remaining kinase activity after treatment with 10 µM of the tested compound .

Case Studies

- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The compound showed IC50 values in the low micromolar range, indicating potent anticancer activity .

- Infectious Disease Models : In murine models of infection, treatment with this compound resulted in reduced pathogen load and improved survival rates compared to controls. These findings suggest potential applications in treating infectious diseases .

Safety and Toxicology

While promising results have been reported regarding the efficacy of this compound, safety assessments are crucial. Preliminary toxicological evaluations indicate a favorable safety profile; however, comprehensive studies are needed to assess long-term effects and potential side effects.

Propriétés

IUPAC Name |

6-morpholin-4-ylpyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c11-10(14)8-1-2-9(12-7-8)13-3-5-15-6-4-13/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYODHVYKUWKCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380098 | |

| Record name | 6-Morpholinonicotinoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313350-36-6 | |

| Record name | 6-Morpholinonicotinoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.